

Endoplasmic Reticulum Stress Induction by Sodium Demethylcantharidate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Demethylcantharidate (SDC), a derivative of the natural compound cantharidin, has demonstrated significant anti-tumor activity in various cancer models, particularly in hepatocellular carcinoma (HCC).[1][2][3] A growing body of evidence indicates that a primary mechanism of SDC's anticancer efficacy is the induction of endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies related to the induction of ER stress by **Sodium Demethylcantharidate**.

The endoplasmic reticulum is a critical organelle responsible for protein folding, modification, and transport. The accumulation of unfolded or misfolded proteins in the ER lumen triggers a cellular stress response known as the Unfolded Protein Response (UPR). The UPR is mediated by three main sensor proteins: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). While the initial aim of the UPR is to restore ER homeostasis, prolonged or overwhelming ER stress can activate apoptotic pathways, leading to programmed cell death.[1][3]

This document serves as a comprehensive resource for researchers investigating the therapeutic potential of **Sodium Demethylcantharidate** and its role as an ER stress-inducing





agent in oncology drug development.

Chemical and Physical Properties of Sodium

Demethylcantharidate

Property	Value
Synonyms	Sodium Norcantharidin
Molecular Formula	C ₈ H ₉ NaO ₄
Molecular Weight	208.14 g/mol
CAS Number	13114-29-9
Appearance	White to off-white powder
Solubility	Soluble in water
Storage	Store at -20°C for long-term stability

Data sourced from commercial suppliers.

Quantitative Data on the Effects of Sodium Demethylcantharidate

The following tables summarize the quantitative data from studies on the effects of **Sodium Demethylcantharidate** on hepatocellular carcinoma (HCC) cells. The data is primarily extracted from the study by Ye et al., 2019, which investigated the impact of SDC on SMMC-7721 and Bel-7402 HCC cell lines.

Table 1: Dose-Dependent Effect of Sodium Demethylcantharidate on HCC Cell Viability



Cell Line	Concentration (μM)	Inhibition Rate (%) after 24h	Inhibition Rate (%) after 48h
SMMC-7721	9	~20%	~35%
18	~40%	~55%	
36	~60%	~75%	
Bel-7402	9	~15%	~30%
18	~35%	~50%	
36	~55%	~70%	

Data is estimated from graphical representations in Ye et al., 2019. Actual values may vary.

Table 2: Effect of Sodium Demethylcantharidate on Apoptosis in HCC Cells

Cell Line	Concentration (μM)	Apoptosis Rate (%) after 24h
SMMC-7721	0	~5%
9	~15%	
18	~25%	_
36	~40%	_
Bel-7402	0	~4%
9	~12%	
18	~22%	_
36	~35%	_

Data is estimated from graphical representations in Ye et al., 2019. Actual values may vary.

Table 3: Upregulation of ER Stress and Apoptosis-Related Proteins by **Sodium Demethylcantharidate**



Protein	Cell Line	Fold Change (at 36 μM SDC vs. Control)
GRP78/BiP	SMMC-7721	~2.5
Bel-7402	~2.8	
p-IRE1	SMMC-7721	~3.0
Bel-7402	~3.2	
XBP1s	SMMC-7721	~2.8
Bel-7402	~3.0	
СНОР	SMMC-7721	~3.5
Bel-7402	~3.8	
Caspase-12	SMMC-7721	~2.5
Bel-7402	~2.7	
Cleaved Caspase-9	SMMC-7721	~3.0
Bel-7402	~3.5	
Cleaved Caspase-3	SMMC-7721	~3.2
Bel-7402	~3.8	
Bax/Bcl-2 Ratio	SMMC-7721	Increased
Bel-7402	Increased	

Fold change is estimated from Western blot densitometry graphs in Ye et al., 2019. "Increased" indicates a qualitative observation from the study.

Signaling Pathways Activated by Sodium Demethylcantharidate

Sodium Demethylcantharidate treatment leads to the accumulation of unfolded proteins in the endoplasmic reticulum, thereby activating the Unfolded Protein Response. Current



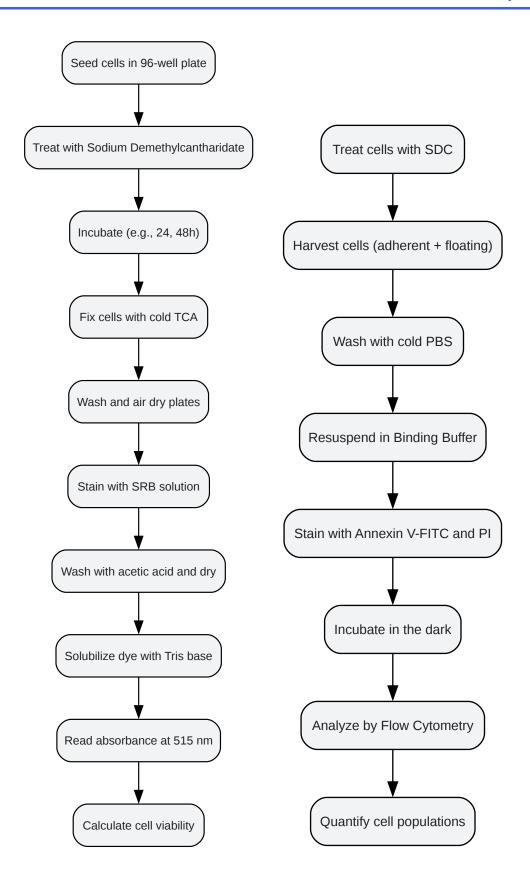


research has primarily elucidated the activation of the IRE1 signaling pathway. The effects of SDC on the PERK and ATF6 pathways have not yet been extensively reported in the reviewed literature.

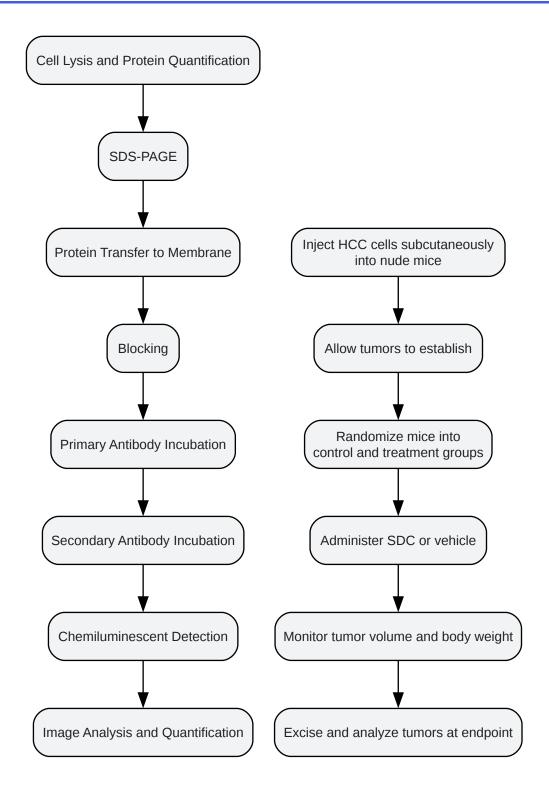












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References

- 1. Sodium demethylcantharidate induces apoptosis in hepatocellular carcinoma cells via ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium demethylcantharidate induces apoptosis in hepatocellular carcinoma cells via ER stress PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
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